molecular formula C28H30N4O B10850055 N-benzyl-2-(3-phenyl-2-(piperidin-1-yl)-3,4-dihydroquinazolin-4-yl)acetamide

N-benzyl-2-(3-phenyl-2-(piperidin-1-yl)-3,4-dihydroquinazolin-4-yl)acetamide

Cat. No.: B10850055
M. Wt: 438.6 g/mol
InChI Key: IROXHJVGJHVBSD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KYS-05001 involves multiple steps, starting with the preparation of the quinazoline core. The key steps include:

    Formation of the Quinazoline Core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Benzylation: The final step involves the benzylation of the intermediate compound to yield KYS-05001.

Industrial Production Methods: Industrial production of KYS-05001 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: KYS-05001 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

KYS-05001 exerts its effects by inhibiting voltage-gated calcium channels, specifically the Cav3.1 and Cav3.2 subtypes. These channels play a crucial role in the regulation of calcium influx in neurons and other cells. By blocking these channels, KYS-05001 reduces calcium entry, thereby modulating cellular excitability and neurotransmitter release. This mechanism is particularly relevant in the context of pain management, where excessive calcium influx contributes to the sensation of pain .

Comparison with Similar Compounds

Uniqueness of KYS-05001: KYS-05001 is unique due to its high specificity for Cav3.1 and Cav3.2 channels, making it a valuable tool for studying these channels’ roles in various physiological and pathological processes. Additionally, its potential therapeutic applications in pain management and epilepsy highlight its significance compared to other similar compounds .

Properties

Molecular Formula

C28H30N4O

Molecular Weight

438.6 g/mol

IUPAC Name

N-benzyl-2-(3-phenyl-2-piperidin-1-yl-4H-quinazolin-4-yl)acetamide

InChI

InChI=1S/C28H30N4O/c33-27(29-21-22-12-4-1-5-13-22)20-26-24-16-8-9-17-25(24)30-28(31-18-10-3-11-19-31)32(26)23-14-6-2-7-15-23/h1-2,4-9,12-17,26H,3,10-11,18-21H2,(H,29,33)

InChI Key

IROXHJVGJHVBSD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C(N2C4=CC=CC=C4)CC(=O)NCC5=CC=CC=C5

Origin of Product

United States

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